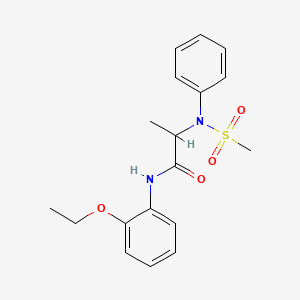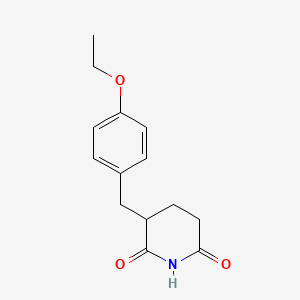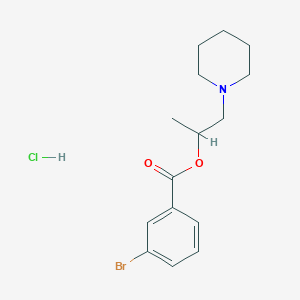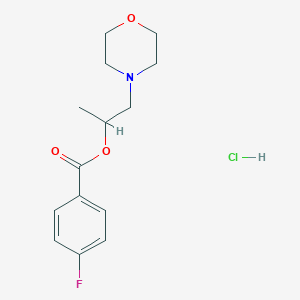![molecular formula C24H32N4O4 B3973387 1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973387.png)
1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate
Übersicht
Beschreibung
1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of mood, motivation, and reward.
Wirkmechanismus
1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate acts as a selective antagonist of the dopamine D3 receptor. This receptor subtype is expressed in various regions of the brain, including the mesolimbic and mesocortical pathways, which are involved in the regulation of motivation, reward, and cognition. By blocking the dopamine D3 receptor, this compound can modulate the activity of these pathways and alter the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the release of dopamine in the mesolimbic pathway, which is associated with the rewarding effects of drugs of abuse. It can also increase the release of dopamine in the prefrontal cortex, which is involved in cognitive function and working memory. Additionally, it can alter the activity of other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which allows for precise manipulation of this receptor subtype. It has also been shown to be effective in various animal models of drug addiction, depression, and schizophrenia. However, there are also some limitations to its use, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate in scientific research. One area of interest is the investigation of its effects on social behavior and cognition, as dopamine D3 receptors have been implicated in these processes. Another area of interest is the development of more selective and potent antagonists of the dopamine D3 receptor, which could have therapeutic potential for a variety of neuropsychiatric disorders. Additionally, the use of this compound in combination with other pharmacological agents could provide insights into the complex interactions between different neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate has been extensively used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of drug addiction, depression, and schizophrenia. Additionally, it has been used to study the effects of dopamine D3 receptor blockade on cognitive function, reward processing, and social behavior.
Eigenschaften
IUPAC Name |
1-benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4.C2H2O4/c1-2-5-20(6-3-1)18-25-13-15-26(16-14-25)22-8-11-24(12-9-22)19-21-7-4-10-23-17-21;3-1(4)2(5)6/h1-7,10,17,22H,8-9,11-16,18-19H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVQTPHSIIBIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CN=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3973309.png)

![4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973327.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide hydrochloride](/img/structure/B3973330.png)
![1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973333.png)

![allyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3973342.png)
![1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973367.png)
![4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973374.png)
![1-[1-(2-naphthylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973381.png)


![N-{2-methoxy-4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3973413.png)
![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3973420.png)